1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Overview
Description
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes difluoromethyl groups, a methoxyphenyl group, and a pyrimidinylthioacetyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or bromide.
Attachment of the Pyrimidinylthioacetyl Moiety: The pyrimidinylthioacetyl group is attached through a thiolation reaction, where the pyrimidinylthiol reacts with an acylating agent to form the desired thioacetyl intermediate.
Final Coupling and Cyclization: The final step involves the coupling of the intermediates followed by cyclization to form the complete this compound structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s chemical properties could be explored for the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluoromethyl groups and pyrimidinylthioacetyl moiety may play key roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-1-({[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(difluoromethyl)-1-({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(difluoromethyl)-1-({[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetyl)-4,5-dihydro-1H-pyrazol-4-ol
Uniqueness
The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of difluoromethyl groups, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4O3S/c1-29-11-4-2-10(3-5-11)12-6-7-23-17(24-12)30-9-14(27)26-18(28,16(21)22)8-13(25-26)15(19)20/h2-7,15-16,28H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHRMKPPZZMAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N3C(CC(=N3)C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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